molecular formula C13H18N2O2 B1227573 N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide

N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B1227573
M. Wt: 234.29 g/mol
InChI Key: AAXJCMUPNOBCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide is a heteroarene and an aromatic amide.

Scientific Research Applications

Anticonvulsant Properties

N-[2-(1-Cyclohexenyl)ethyl]-5-Methyl-3-Isoxazolecarboxamide and its derivatives have been studied for their anticonvulsant properties. A series of N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides, including compounds related to N-[2-(1-Cyclohexenyl)ethyl]-5-Methyl-3-Isoxazolecarboxamide, were prepared and found to exhibit significant anticonvulsant action, particularly in the MES (Maximal Electroshock Seizure) tests (Lepage et al., 1992). Furthermore, enaminones derived from isoxazole compounds showed potential as anticonvulsants, indicating the importance of the isoxazole ring in such medical applications (Eddington et al., 2002).

Synthesis and Characterization in Chemical Studies

The compound has been synthesized and characterized in various chemical studies. For instance, 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a related compound, was synthesized and studied for its potential as a prodrug, demonstrating the chemical versatility and potential pharmaceutical applications of compounds within this class (Patterson et al., 1992).

Medicinal Chemistry Research

In medicinal chemistry, the structure and synthesis of similar compounds have been a subject of study, focusing on their potential therapeutic applications. For example, the identification and synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers, which have structures akin to N-[2-(1-Cyclohexenyl)ethyl]-5-Methyl-3-Isoxazolecarboxamide, were reported, underscoring the ongoing interest in this class of compounds for potential therapeutic use (McLaughlin et al., 2016).

Neuropharmacology Studies

There have been studies in neuropharmacology involving compounds structurally related to N-[2-(1-Cyclohexenyl)ethyl]-5-Methyl-3-Isoxazolecarboxamide. For instance, WAY-100635, a compound with a similar structure, has been evaluated as a radioligand for 5-HT1A receptors in the brain, highlighting the relevance of such compounds in neuropharmacological research (Hume et al., 1994).

properties

Product Name

N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-10-9-12(15-17-10)13(16)14-8-7-11-5-3-2-4-6-11/h5,9H,2-4,6-8H2,1H3,(H,14,16)

InChI Key

AAXJCMUPNOBCPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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